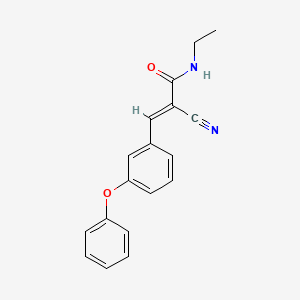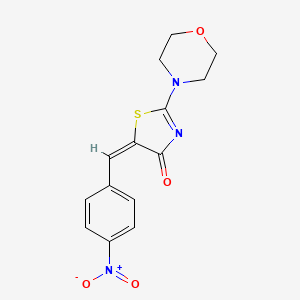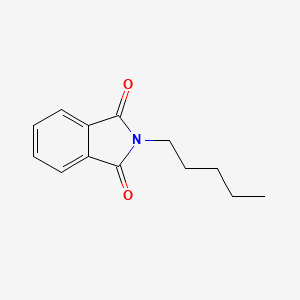![molecular formula C28H31N5OS2 B12005020 2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 618441-54-6](/img/structure/B12005020.png)
2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, with the chemical formula C28H31N5OS2 , is a fascinating member of the 1,2,4-triazole family. Its structure combines a 1,2,4-triazole core with an acetamide group and aromatic substituents. Let’s explore its properties and applications.
準備方法
Synthetic Routes::
Isopropylanilino Methylation: The synthesis begins with the , which undergoes methylation using appropriate reagents (e.g., methyl iodide or dimethyl sulfate). This step introduces the isopropyl group.
Thiolation and Cyclization: Next, the thiol group (sulfanyl) is introduced by reacting the methylated aniline with a thiolating agent (e.g., sodium hydrosulfide). Cyclization of the resulting intermediate forms the 1,2,4-triazole ring.
Acetamide Formation: The final step involves acetylation of the triazole nitrogen using acetic anhydride or acetyl chloride.
Industrial Production:: While industrial-scale production methods are proprietary, the synthetic steps outlined above provide a conceptual framework for large-scale synthesis.
化学反応の分析
Reactivity::
Oxidation: The compound may undergo oxidation at the sulfur atoms or the phenyl ring.
Reduction: Reduction of the triazole ring or the acetamide group is possible.
Substitution: Substitution reactions can occur at the phenyl ring or the isopropyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate conditions.
- Oxidation: Sulfone or sulfoxide derivatives.
- Reduction: Amines or hydroxylated compounds.
- Substitution: Alkylated or arylated derivatives.
科学的研究の応用
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a building block for novel materials.
作用機序
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
類似化合物との比較
While this compound stands out due to its 1,2,4-triazole scaffold and sulfanyl groups, similar compounds include 2-{[5-[(3-chloroanilino)methyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide and related analogs . Each compound’s distinct features contribute to its unique properties.
特性
CAS番号 |
618441-54-6 |
|---|---|
分子式 |
C28H31N5OS2 |
分子量 |
517.7 g/mol |
IUPAC名 |
N-(2-methylphenyl)-2-[[4-phenyl-5-[(N-propan-2-ylanilino)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H31N5OS2/c1-21(2)32(23-13-6-4-7-14-23)20-35-18-26-30-31-28(33(26)24-15-8-5-9-16-24)36-19-27(34)29-25-17-11-10-12-22(25)3/h4-17,21H,18-20H2,1-3H3,(H,29,34) |
InChIキー |
LLXPZTMTJKNTGR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSCN(C4=CC=CC=C4)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12004952.png)
![4-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B12004955.png)

![[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12004980.png)

![[4-bromo-2-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12004984.png)





![2-[(4-Methylbenzylidene)amino]-1h-isoindole-1,3(2h)-dione](/img/structure/B12005002.png)
![Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005014.png)
